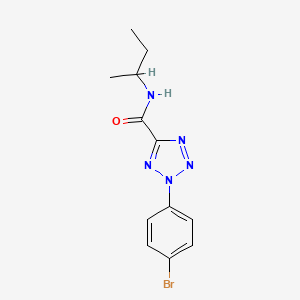

2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a sec-butyl group, and a tetrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a brominated aromatic compound.

Attachment of the Sec-Butyl Group: The sec-butyl group can be introduced through an alkylation reaction using a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenyl ring facilitates palladium-catalyzed cross-coupling reactions with aryl/vinyl boronic acids:

text**General Procedure**[2]: 1. Combine 2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide (1 equiv), aryl boronic acid (1.5 equiv), XPhos Pd G3 (3 mol%), Cs₂CO₃ (2 equiv), and H₂O (10 equiv) in toluene. 2. Heat at 100°C for 2 h under N₂. 3. Purify via column chromatography to yield 5-aryl-tetrazole derivatives.

Example : Coupling with (4-acetamidophenyl)boronic acid yields N-(4-(5-phenyl-2H-tetrazol-2-yl)phenyl)acetamide (83% yield) .

Acid-Base and Coordination Chemistry

The tetrazole ring exhibits dual reactivity:

-

Acidic N–H proton : Deprotonates (pKa ≈ 4.5–5.0) to form a resonance-stabilized anion, enabling hydrogen bonding with biological targets (e.g., serine/threonine residues in enzymes) .

-

Metal chelation : The tetrazole’s nitrogen lone pairs coordinate transition metals (e.g., Zn²⁺), as observed in β-lactamase inhibitor complexes (Figure 9) .

Structural Insights :

-

π–π stacking interactions between the tetrazole and aromatic systems (e.g., parallel-displaced stacking with phenyl rings) .

-

Hydrogen-bond distances: 2.7–2.8 Å with enzyme active sites .

Metabolic Stability

Tetrazoles resist degradation pathways (e.g., β-oxidation) due to their aromatic stabilization, making this compound suitable for prolonged in vivo activity .

Functional Group Transformations

-

Amide hydrolysis : Under strong acidic/basic conditions, the sec-butyl carboxamide hydrolyzes to 2-(4-bromophenyl)-2H-tetrazole-5-carboxylic acid, though tetrazole stability limits this reaction .

-

Halogen exchange : Bromine substituent undergoes nucleophilic aromatic substitution (NAS) with amines or thiols under Cu(I) catalysis .

Aplicaciones Científicas De Investigación

Overview

2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural features, including a bromophenyl group, a sec-butyl group, and a tetrazole ring. These characteristics make it a versatile candidate for applications in medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmacophore in drug design. The presence of the tetrazole ring is crucial as it is known to enhance the bioactivity of compounds due to its ability to mimic carboxylic acids and its hydrogen-bonding capabilities. Research has shown that tetrazole derivatives can interact with various biological targets, potentially leading to the development of new therapeutic agents for conditions such as cancer and microbial infections .

Case Study: Anticancer Activity

In studies focusing on similar tetrazole compounds, significant anticancer activity has been observed against human breast adenocarcinoma cell lines (MCF7). The mechanism involves the modulation of cellular pathways that control proliferation and apoptosis, making these compounds promising candidates for further development .

Materials Science

The compound is being explored for its potential use in developing advanced materials, including polymers and coatings. The unique properties of the tetrazole ring can impart desirable characteristics such as thermal stability and chemical resistance. Research into polymer composites incorporating tetrazole derivatives has indicated enhanced mechanical properties and durability.

Biological Research

As a tool compound, this compound is utilized to study biochemical pathways and molecular interactions. Its ability to bind selectively to specific enzymes or receptors allows researchers to probe the mechanisms underlying various biological processes. This application is particularly relevant in pharmacology, where understanding drug-receptor interactions is critical for drug development .

Industrial Applications

The compound's potential industrial applications include catalysis and chemical synthesis processes. Its unique structural features may facilitate reactions that are otherwise challenging, thus contributing to more efficient synthetic pathways in chemical manufacturing.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug design and development | Significant anticancer activity against MCF7 cell lines; potential for antimicrobial effects |

| Materials Science | Development of polymers and coatings | Enhanced mechanical properties and thermal stability observed in polymer composites |

| Biological Research | Tool compound for studying biochemical pathways | Selective binding to enzymes/receptors aids in understanding drug-receptor interactions |

| Industrial Applications | Catalysis and chemical synthesis | Facilitates challenging reactions; contributes to efficiency in chemical manufacturing |

Mecanismo De Acción

The mechanism of action of 2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and tetrazole ring are key structural features that enable binding to these targets, modulating their activity and leading to various biological effects. The sec-butyl group may influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-chlorophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide: Similar structure with a chlorine atom instead of bromine.

2-(4-methylphenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide: Similar structure with a methyl group instead of bromine.

2-(4-fluorophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide imparts unique electronic and steric properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Actividad Biológica

2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, a bromophenyl group, and a sec-butyl substituent, which collectively contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances the compound's electronic properties, while the tetrazole ring is known for its ability to form hydrogen bonds, facilitating binding to biological targets. The sec-butyl group may influence the compound's pharmacokinetic properties, including solubility and membrane permeability.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the tetrazole moiety exhibit significant antimicrobial activity. For instance, a related study evaluated the antimicrobial effects of various derivatives against Gram-positive and Gram-negative bacteria using the turbidimetric method. The findings indicated that compounds similar to this compound showed promising results against resistant strains, including MRSA and E. coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 2-(4-bromophenyl)-N-(sec-butyl)-tetrazole | 18 | 50 | 100 |

| N-(4-chlorophenyl)-N-(sec-butyl)-tetrazole | 15 | 60 | 120 |

| N-(4-methylphenyl)-N-(sec-butyl)-tetrazole | 10 | 70 | 140 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using the MCF7 breast cancer cell line revealed that this compound exhibited significant cytotoxicity. The Sulforhodamine B (SRB) assay demonstrated that it effectively inhibited cell proliferation at specific concentrations .

Case Study: MCF7 Cell Line

A study conducted on the MCF7 cell line assessed the compound's IC50 value, which was found to be lower than that of conventional chemotherapeutics like doxorubicin. Molecular docking studies further elucidated the binding interactions between the compound and target proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring significantly affect biological activity. For example:

- Bromine Substitution : The presence of bromine enhances antimicrobial activity compared to chlorine or methyl substitutions.

- Tetrazole Ring : Essential for interaction with molecular targets, influencing both anti-cancer and anti-microbial properties.

Propiedades

IUPAC Name |

2-(4-bromophenyl)-N-butan-2-yltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN5O/c1-3-8(2)14-12(19)11-15-17-18(16-11)10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAKJVVGTZXTJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.